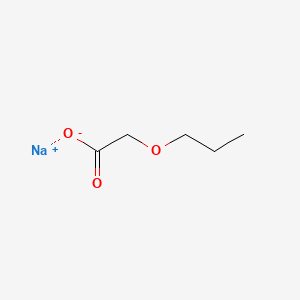
Sodium propoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium propoxyacetate is an organic compound with the molecular formula C₅H₉NaO₃. It is a sodium salt derivative of propoxyacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium propoxyacetate can be synthesized through the neutralization of propoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving propoxyacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to ensure complete reaction, resulting in the formation of this compound and water.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium propoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form propoxyacetic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters and sodium salts.
Neutralization: It can neutralize acids to form the corresponding salts and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Esterification: Alcohols and acid catalysts.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Hydrolysis: Propoxyacetic acid and sodium hydroxide.
Esterification: Esters of propoxyacetic acid and sodium salts.
Neutralization: Corresponding sodium salts and water.
Scientific Research Applications
Sodium propoxyacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sodium propoxyacetate involves its ability to act as a buffering agent, maintaining the pH of solutions. It can also participate in various chemical reactions due to its reactive carboxylate group. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: Similar in structure but with an acetate group instead of a propoxyacetate group.
Sodium propionate: Similar but with a propionate group.
Sodium butyrate: Similar but with a butyrate group.
Uniqueness
Sodium propoxyacetate is unique due to its propoxy group, which imparts different chemical properties compared to other sodium carboxylates. This makes it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
86018-60-2 |
|---|---|
Molecular Formula |
C5H9NaO3 |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
sodium;2-propoxyacetate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-3-8-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
ZHZHUAIPSNUUGI-UHFFFAOYSA-M |
Canonical SMILES |
CCCOCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















